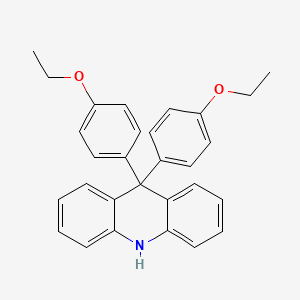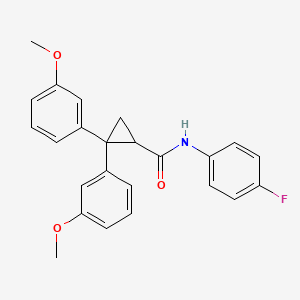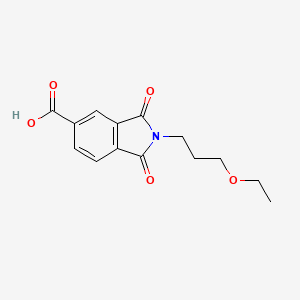
9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine, also known as berberine, is a naturally occurring alkaloid found in several plant species. It has been used in traditional medicine for centuries, primarily in the treatment of gastrointestinal disorders. In recent years, berberine has gained attention for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases.
Wirkmechanismus
The exact mechanism of 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine's action is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways. Berberine has been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in glucose and lipid metabolism. Berberine has also been shown to inhibit the activity of various enzymes such as dipeptidyl peptidase-4 (DPP-4) and acetylcholinesterase (AChE). Additionally, this compound has been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Berberine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Berberine has also been found to possess antioxidant properties, which help to protect cells from oxidative damage. Additionally, this compound has been shown to regulate glucose and lipid metabolism, making it a potential treatment option for diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
Berberine has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, and its effects are well documented. However, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine also has some limitations. Its low solubility in water can make it challenging to work with, and its effects can vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine. One area of interest is its potential use as a treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Berberine has been found to possess neuroprotective properties and may help to prevent the accumulation of amyloid-beta and alpha-synuclein, which are associated with these diseases. Additionally, this compound's potential as an anticancer agent is an area of ongoing research, with several clinical trials currently underway. Finally, the development of new methods for synthesizing and delivering this compound may help to overcome some of its limitations and make it a more effective treatment option.
Synthesemethoden
Berberine can be synthesized using several methods, including extraction from plant sources, chemical synthesis, and microbial fermentation. Extraction from plants such as Berberis aristata and Coptis chinensis is the most common method. Chemical synthesis involves the reaction of 4-ethoxybenzaldehyde with dimethylaniline, followed by cyclization and reduction. Microbial fermentation is a relatively new method and involves the use of microorganisms such as Escherichia coli and Saccharomyces cerevisiae.
Wissenschaftliche Forschungsanwendungen
Berberine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Berberine has also been found to regulate glucose and lipid metabolism, making it a potential treatment option for diabetes and obesity. Additionally, 9,9-bis(4-ethoxyphenyl)-9,10-dihydroacridine has been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
Eigenschaften
IUPAC Name |
9,9-bis(4-ethoxyphenyl)-10H-acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO2/c1-3-31-23-17-13-21(14-18-23)29(22-15-19-24(20-16-22)32-4-2)25-9-5-7-11-27(25)30-28-12-8-6-10-26(28)29/h5-20,30H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUYECNLHQQSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4966253.png)

![propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4966262.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide](/img/structure/B4966276.png)
![3-[(2-hydroxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4966281.png)
![ethyl 6-methyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966282.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4966290.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4966303.png)

![7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4966326.png)

![2-(4-chloro-2-methylphenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4966363.png)
![N-(3-acetylphenyl)-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B4966366.png)